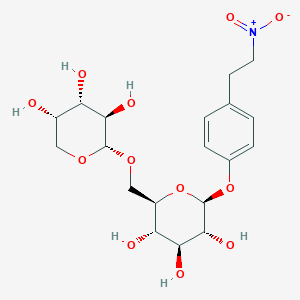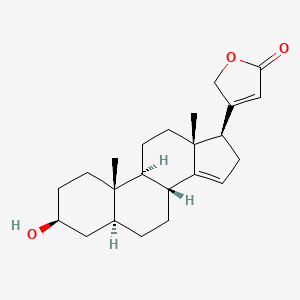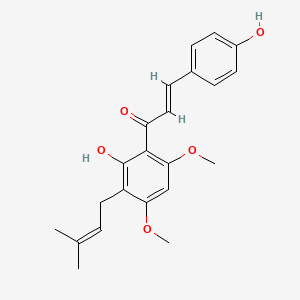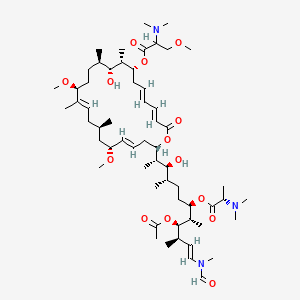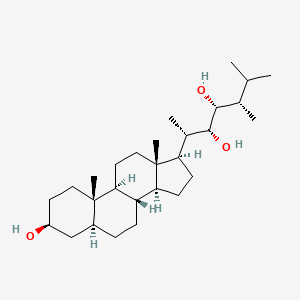
6-Deoxoteasterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-deoxoteasterone is a 3beta-hydroxy steroid that is teasterone lacking the oxo substituent at position 6. It is a 3beta-hydroxy steroid, a 22-hydroxy steroid, a 23-hydroxy steroid and a brassinosteroid. It derives from a teasterone. It derives from a hydride of a 5alpha-campestane.
Scientific Research Applications
Brassinosteroid Biosynthesis
6-Deoxoteasterone is significantly involved in brassinosteroid (BR) biosynthesis, a critical process for plant growth and development. It serves as a precursor in various biosynthetic pathways. For instance, in Arabidopsis and tomato, enzymes encoded by genes like AtBR6ox and the Dwarf gene catalyze the conversion of 6-deoxoteasterone into teasterone and other brassinosteroids, showcasing a broad substrate specificity within this pathway (Shimada et al., 2001). Similarly, research on Catharanthus roseus cultures identified 6-deoxoteasterone as a key intermediate in an alternative brassinolide biosynthetic pathway, further highlighting its pivotal role in plant hormone production (Choi Yong-Hwa et al., 1997).
Brassinosteroid-Related Plant Development
The presence and transformations of 6-deoxoteasterone in plant tissues like Arabidopsis, pea, and tomato indicate its importance in BR-related plant development. Studies reveal common biosynthetic control mechanisms in these plants, suggesting rate-limiting steps in brassinosteroid biosynthesis that involve 6-deoxoteasterone (Nomura et al., 2001). This understanding is crucial for comprehending how BRs contribute to plant growth and developmental processes.
Enzymatic Synthesis and Biotransformation
The enzymatic synthesis and biotransformation of 6-deoxoteasterone have been studied, providing insights into the potential commercial production of brassinosteroids. For instance, research on yeast cells (Saccharomyces cerevisiae) demonstrated the biotransformation of 6-deoxoteasterone into various metabolites, suggesting pathways for brassinosteroid biosynthesis in non-plant cells (Son et al., 2012).
Role in Plant Physiology
6-Deoxoteasterone also plays a significant role in other physiological aspects of plants, like the hormonal regulation during de-etiolation in peas, indicating its involvement in broader plant developmental processes (Symons & Reid, 2002).
properties
Product Name |
6-Deoxoteasterone |
|---|---|
Molecular Formula |
C28H50O3 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol |
InChI |
InChI=1S/C28H50O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-26,29-31H,7-15H2,1-6H3/t17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1 |
InChI Key |
WPHVOXMMNSLJSF-GUOPQYDVSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |
SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



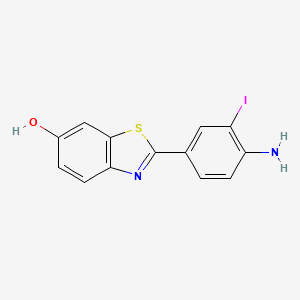
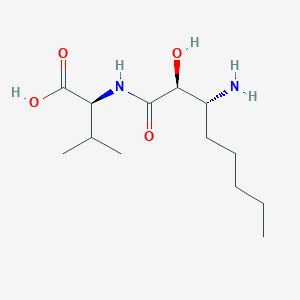
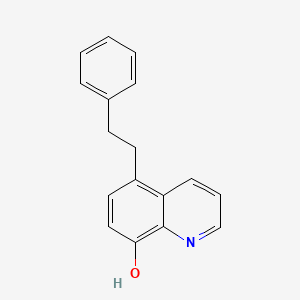

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)
![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)
